molecular formula C20H18BrNO4 B8601975 butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B8601975
M. Wt: 416.3 g/mol
InChI Key: OFPMIWJXLDOVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with a complex structure that includes bromine, hydroxyl, phenoxy, and isoquinoline groups

Preparation Methods

The synthesis of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid butyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.

Chemical Reactions Analysis

butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:

    4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid ethyl ester: This compound shares a similar core structure but differs in the substituents on the isoquinoline ring and the ester group.

    1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester: This compound is similar but has a methyl ester group instead of a butyl ester group.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C20H18BrNO4/c1-2-3-11-25-20(24)17-18(23)15-10-9-14(12-16(15)19(21)22-17)26-13-7-5-4-6-8-13/h4-10,12,23H,2-3,11H2,1H3

InChI Key

OFPMIWJXLDOVTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O

Origin of Product

United States

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